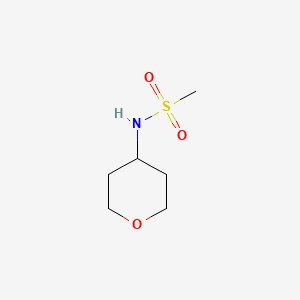

N-(oxan-4-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxan-4-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 . It has gained significant interest in various fields of research and industry.

Molecular Structure Analysis

The IUPAC name for this compound is tetrahydro-2H-pyran-4-ylmethanesulfonamide . The InChI code for this compound is 1S/C6H13NO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,7,8,9) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 179.24 .Scientific Research Applications

Chemoselective N-Acylation Reagents : N-(oxan-4-yl)methanesulfonamide derivatives have been studied for their potential as chemoselective N-acylation reagents. Such compounds show promise in organic synthesis due to their good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Structural Studies and Supramolecular Assembly : Research involving derivatives of this compound, such as N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, has contributed to the understanding of molecular structures and supramolecular assembly. These studies provide insights into the nature of intermolecular interactions and molecular geometries (Dey et al., 2015).

Self-association Studies : Investigations into the self-association of this compound derivatives, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, have been conducted. These studies explore the structure and self-association behavior of such compounds in different solvents (Sterkhova, Moskalik, & Shainyan, 2014).

Vicarious Nucleophilic Substitutions : Research has shown that compounds like 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide can undergo vicarious nucleophilic substitution. This opens up possibilities for exploring the scope of reactions on compounds activated with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008).

Crystallography and Coordination Chemistry : Studies on N-(pyridin-2-yl)methanesulfonamide and similar compounds have provided valuable information in crystallography and coordination chemistry. For example, the structure of bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I) has been elucidated, contributing to the understanding of metal coordination (Hu & Yeh, 2013).

Molecular Conformation Studies : this compound derivatives like N-(3,4-Dichlorophenyl)methanesulfonamide have been studied for their molecular conformations and bonding parameters. These studies contribute to the broader understanding of molecular structure and interactions (Gowda, Foro, & Fuess, 2007).

Protonated Methanesulfonamide Studies : Investigations into the protonation of methanesulfonamide using superacidic systems have been carried out. Such studies are significant for understanding the chemical behavior and bonding in superacids (Leitz et al., 2017).

Properties

IUPAC Name |

N-(oxan-4-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-11(8,9)7-6-2-4-10-5-3-6/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYSDAYOIMQIRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2417960.png)

![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2417978.png)